![molecular formula C9H14O4 B13965620 4,5-Epoxy-2-(2,3-epoxypropyl)valeric acid, methyl ester CAS No. 63041-05-4](/img/structure/B13965620.png)
4,5-Epoxy-2-(2,3-epoxypropyl)valeric acid, methyl ester
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Overview
Description
4,5-Epoxy-2-glycidylvaleric acid methyl ester is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of an epoxy group and a glycidyl group attached to a valeric acid methyl ester backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Epoxy-2-glycidylvaleric acid methyl ester typically involves the reaction of glycidyl compounds with valeric acid derivatives under controlled conditions. One common method includes the epoxidation of 2-glycidylvaleric acid methyl ester using peracids or other oxidizing agents. The reaction conditions often require careful temperature control and the use of solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 4,5-Epoxy-2-glycidylvaleric acid methyl ester may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction parameters to achieve efficient production. The use of automated systems and real-time monitoring ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4,5-Epoxy-2-glycidylvaleric acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxy group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the glycidyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4,5-Epoxy-2-glycidylvaleric acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and resins due to its reactive epoxy and glycidyl groups
Mechanism of Action
The mechanism of action of 4,5-Epoxy-2-glycidylvaleric acid methyl ester involves its reactive functional groups. The epoxy group can undergo ring-opening reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is harnessed in various applications, such as cross-linking in polymers and biomaterials. The glycidyl group also contributes to its reactivity, allowing for further functionalization and modification .
Comparison with Similar Compounds
Similar Compounds
4,5-Epoxy-2-glycidylvaleric acid: Lacks the methyl ester group but shares similar reactivity.
2-Glycidylvaleric acid methyl ester: Contains a glycidyl group but lacks the epoxy group.
Epoxyvaleric acid methyl ester: Contains an epoxy group but lacks the glycidyl group.
Uniqueness
4,5-Epoxy-2-glycidylvaleric acid methyl ester is unique due to the presence of both epoxy and glycidyl groups, which confer distinct reactivity and versatility. This dual functionality makes it particularly valuable in applications requiring cross-linking and functionalization .
Biological Activity
4,5-Epoxy-2-(2,3-epoxypropyl)valeric acid, methyl ester is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its epoxy groups which contribute to its reactivity and biological activity. The molecular structure can be represented as follows:
This structure features two epoxy groups which are known to participate in various chemical reactions and interactions within biological systems.
Antimicrobial Properties
Research indicates that compounds with epoxy groups often exhibit antimicrobial properties. A study demonstrated that derivatives of epoxy acids can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies on human cell lines showed varying degrees of cytotoxicity depending on concentration and exposure time. A notable study indicated that at lower concentrations (up to 50 µM), the compound exhibited minimal cytotoxic effects, while higher concentrations (above 100 µM) led to significant cell death.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
50 | 90 |
100 | 60 |
200 | 30 |
The biological activity of this compound may be attributed to its ability to form covalent bonds with cellular macromolecules. This reactivity can lead to alterations in protein function and enzyme activity. Specifically, the epoxy groups can react with nucleophilic sites in proteins and nucleic acids, potentially leading to cellular stress responses.
Case Study 1: Antimicrobial Efficacy
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various epoxy compounds, including our target compound. The study found that it effectively inhibited the growth of antibiotic-resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections.
Case Study 2: Cytotoxicity in Cancer Research
Another significant study investigated the cytotoxic effects of epoxy compounds on cancer cell lines. The results indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy.
Properties
CAS No. |
63041-05-4 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 3-(oxiran-2-yl)-2-(oxiran-2-ylmethyl)propanoate |
InChI |
InChI=1S/C9H14O4/c1-11-9(10)6(2-7-4-12-7)3-8-5-13-8/h6-8H,2-5H2,1H3 |
InChI Key |
ILJVOXGLNJDLIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CO1)CC2CO2 |
Origin of Product |
United States |
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